1-Decanesulfonyl fluoride

Description

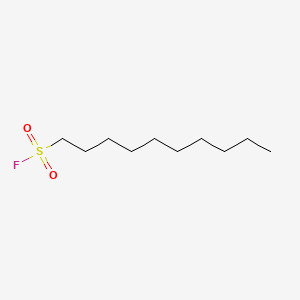

Structure

3D Structure

Properties

CAS No. |

68259-13-2 |

|---|---|

Molecular Formula |

C10H21FO2S |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

decane-1-sulfonyl fluoride |

InChI |

InChI=1S/C10H21FO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |

InChI Key |

RHKHIIXCWSCEBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)F |

Origin of Product |

United States |

Derivatization and Functionalization Strategies Applied to 1 Decanesulfonyl Fluoride Structures

Chemical Transformations Leading to Sulfonamides

The conversion of sulfonyl fluorides, including 1-decanesulfonyl fluoride (B91410), into sulfonamides is a cornerstone of SuFEx chemistry. researchgate.netnih.govmonash.edu This transformation is crucial as the sulfonamide motif is prevalent in numerous pharmaceuticals and agrochemicals. nih.govorganic-chemistry.org While sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts, various methods have been developed to facilitate their reaction with primary and secondary amines. nih.govacs.orgclaremont.edu

Early methods often required harsh conditions, such as strong bases or high temperatures, which limited their applicability with sensitive substrates. acs.org More recent advancements have focused on catalytic systems to activate the S-F bond under milder conditions. One notable approach involves the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride, enabling its reaction with a wide array of amines in good to excellent yields. nih.govorganic-chemistry.orgacs.orgclaremont.edu This method has proven effective for both aromatic and aliphatic amines, including those that are sterically hindered. nih.govacs.org

Another strategy employs a combination of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives as a catalytic system. This protocol has demonstrated broad applicability, achieving high yields for the amidation of various sulfonyl fluorides. chemrxiv.org The role of the catalyst is to activate the S(VI)-F bond, making the sulfur atom more susceptible to nucleophilic attack by the amine. chemrxiv.org

The table below summarizes representative conditions for the synthesis of sulfonamides from sulfonyl fluorides, highlighting the diversity of amines that can be employed.

| Sulfonyl Fluoride | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ (1 equiv), t-amylOH, 60 °C, 24 h | N-Phenylbenzenesulfonamide | Good to Excellent | nih.gov |

| Alkylsulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂ (1 equiv), t-amylOH, 60 °C, 24 h | Corresponding Sulfonamide | Good | nih.gov |

| Various Sulfonyl Fluorides | Various Amines | HOBt (cat.), DIPEA, TMDS, DMSO, 25 °C, 24 h | Corresponding Sulfonamides | 87-99% | chemrxiv.org |

Synthesis of Sulfonic Esters from Sulfonyl Fluorides

Similar to the synthesis of sulfonamides, 1-decanesulfonyl fluoride can be converted to sulfonic esters (sulfonates) through reaction with alcohols or phenols. This transformation is another key application of SuFEx chemistry, providing access to a different class of sulfur-containing compounds. researchgate.net The reaction typically requires activation of the sulfonyl fluoride, often with a base, to facilitate the nucleophilic attack of the hydroxyl group.

For instance, the reaction of sulfonyl fluorides with phenols can be effectively promoted by using a base like cesium carbonate (Cs₂CO₃) under mild conditions. researchgate.net This method allows for the formation of aryl sulfonates. The choice of base can be critical; for example, in the case of 4-aminophenol (B1666318) reacting with a sulfonyl fluoride, using Cs₂CO₃ favors the formation of the sulfonic ester, whereas using Ca(NTf₂)₂ favors the formation of the sulfonamide. nih.govacs.orgclaremont.edu

N-heterocyclic carbenes (NHCs) have also been reported as effective organocatalysts for the reaction between sulfonyl fluorides and a range of phenols and alcohols, proceeding without the need for silicon-based reagents. researchgate.net This catalytic approach broadens the scope and applicability of sulfonic ester synthesis from sulfonyl fluorides.

The following table presents examples of conditions used for the synthesis of sulfonic esters.

| Sulfonyl Fluoride | Alcohol/Phenol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Alkenylsulfonyl fluoride | p-Methoxyphenol | Base | Corresponding Sulfonate Ester | 84% | nih.gov |

| Aryl Sulfonyl Fluoride | Various Phenols | Cs₂CO₃ | Corresponding Aryl Sulfonates | Good | researchgate.net |

| Various Sulfonyl Fluorides | Various Phenols/Alcohols | NHC (10 mol%) | Corresponding Sulfonate Esters | 49-99% | researchgate.net |

Regioselective Functionalization of Aliphatic Chains Bearing Sulfonyl Fluoride Groups

The chemical inertness of the sulfonyl fluoride group under many reaction conditions allows for the selective functionalization of the aliphatic decyl chain of this compound. This orthogonality is highly valuable for building molecular complexity. nih.gov For example, if the aliphatic chain contains other reactive sites, such as a double bond, these can be manipulated without affecting the -SO₂F terminus.

One strategy involves the use of sulfonyl fluorides that already contain an alkenyl group. nih.gov These compounds can undergo a variety of transformations orthogonal to the sulfonyl fluoride, including:

Conjugate addition: Soft nucleophiles like thiols can add to the electron-poor alkene. nih.gov

Hydrogenation: The double bond can be reduced via palladium-catalyzed hydrogenation. nih.gov

Click Chemistry: If the molecule contains other functionalities like an alkyne, it can participate in reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Furthermore, radical chemistry offers powerful tools for functionalizing unactivated C-H bonds. While specific examples for the decyl chain of this compound are not prevalent, general methods for regioselective C-H functionalization are being developed. nih.gov For instance, frustrated radical pairs have been shown to be capable of cleaving unactivated C-H bonds to install new functional groups with control over regioselectivity (primary vs. secondary vs. tertiary C-H bonds). nih.gov Such methods could potentially be adapted to selectively modify the aliphatic backbone of this compound.

Strategies for Late-Stage Introduction of the Sulfonyl Fluoride Functionality

Introducing the sulfonyl fluoride group at a late stage of a synthesis is a highly desirable strategy, as it avoids exposing the -SO₂F group to numerous reaction conditions and allows for the diversification of complex molecules. semanticscholar.orgprinceton.edu Several methods have been developed to convert various functional groups into sulfonyl fluorides.

Common precursors for synthesizing aliphatic sulfonyl fluorides like this compound include:

Alkyl Halides: Photoredox catalysis can be used for the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides. organic-chemistry.orgorganic-chemistry.org This process involves halogen atom transfer, SO₂ capture, and subsequent fluorination.

Carboxylic Acids: A radical-based strategy allows for the synthesis of aliphatic sulfonyl fluorides from abundant carboxylic acids via their N-hydroxyphthalimide (NHPI) esters. rsc.org

Thiols and Disulfides: These can be converted to the corresponding sulfonyl fluorides, often through an intermediate sulfonyl chloride. mdpi.com

Sulfonic Acids and Sulfonates: These can be directly converted to sulfonyl fluorides using deoxyfluorination reagents or via a one-pot, two-step procedure involving an intermediate sulfonyl chloride. mdpi.comrsc.orgresearchgate.netsemanticscholar.org

Sulfonamides: A practical method involves the activation of sulfonamides with a pyrylium (B1242799) salt to form a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride by adding a fluoride source like potassium fluoride (KF). semanticscholar.orgresearchgate.net

These methods provide a versatile toolkit for chemists to install the this compound moiety onto molecules with pre-existing complexity, enhancing the efficiency of synthesizing novel chemical entities.

Research Applications of 1 Decanesulfonyl Fluoride and Analogs in Diverse Chemical Fields

Advanced Organic Synthesis and Methodology Development

The sulfonyl fluoride (B91410) group is recognized for its distinct reactivity, being relatively stable yet susceptible to nucleophilic attack under specific conditions, a characteristic that has been harnessed in the development of novel synthetic methodologies. rsc.orgresearchgate.netrsc.orgnih.gov While specific research detailing the use of 1-decanesulfonyl fluoride in the construction of complex molecular architectures is limited in publicly available literature, the broader class of alkanesulfonyl fluorides serves as a valuable proxy for understanding its potential applications.

Construction of Complex Molecular Architectures

Long-chain alkanesulfonyl fluorides, such as this compound, can be envisioned as valuable reagents in the synthesis of complex molecules, particularly those with long aliphatic chains and specific functionalization at one end. The sulfonyl fluoride moiety can serve as a precursor to sulfonamides and sulfonate esters, which are functional groups present in various biologically active molecules and complex natural products. Although direct examples involving this compound are not extensively documented, the principles of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry suggest its utility in late-stage functionalization of complex scaffolds. rsc.orgbohrium.com

Novel Bond Formation Methodologies

The development of novel bond-forming reactions is a cornerstone of modern organic synthesis. The sulfonyl fluoride group has been central to the advent of SuFEx click chemistry, a highly reliable and versatile set of reactions for forming robust S-O and S-N bonds. rsc.orgresearchgate.net While much of the initial focus of SuFEx was on arylsulfonyl fluorides, the principles are applicable to alkanesulfonyl fluorides like this compound. These reactions are characterized by their high efficiency, broad functional group tolerance, and often mild reaction conditions.

Table 1: Key Features of SuFEx Click Chemistry

| Feature | Description |

| Reaction Type | Nucleophilic substitution at a hexavalent sulfur center. |

| Reactants | Sulfonyl fluorides (R-SO₂F) and nucleophiles (e.g., silyl (B83357) ethers, amines). |

| Products | Sulfonates (R-SO₂-OR') and sulfonamides (R-SO₂-NR'R"). |

| Key Advantage | High stability of the sulfonyl fluoride group combined with tunable reactivity. |

The reactivity of the S-F bond in alkanesulfonyl fluorides allows for their participation in these connective processes, enabling the linkage of molecular fragments. This methodology is particularly powerful for creating new materials and bioconjugates. rsc.orgnih.gov

Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While specific MCRs involving this compound are not prominently reported, the reactivity of the sulfonyl fluoride group makes it a plausible component in the design of new MCRs. For instance, a reaction could be designed where the sulfonyl fluoride acts as a key electrophile in a cascade sequence. The development of such reactions involving alkanesulfonyl fluorides remains an area with potential for future exploration.

Contributions to Materials Science Research

The unique properties of fluorinated compounds, including high thermal stability, chemical inertness, and low surface energy, make them highly valuable in materials science. nih.govmdpi.com this compound, with its long hydrocarbon tail and a polar, reactive headgroup, is a candidate for the development of new functional materials.

Polymer Synthesis and Functionalization through SuFEx Chemistry

One of the most significant applications of sulfonyl fluorides in materials science is in the synthesis of polymers through SuFEx click chemistry. rsc.orgnih.gov This approach allows for the creation of polysulfonates and polysulfonamides, which are polymers with high stability and potentially unique properties. While research has heavily focused on aromatic sulfonyl fluorides for creating rigid polymer backbones, the use of difunctional long-chain alkanesulfonyl fluorides could lead to the formation of flexible and potentially elastomeric materials.

Furthermore, this compound can be used for the post-polymerization functionalization of polymers. Polymers containing nucleophilic groups can be modified by reaction with this compound, thereby introducing long alkyl chains onto the polymer backbone. This can significantly alter the polymer's properties, such as its solubility, hydrophobicity, and self-assembly behavior.

Table 2: Potential Applications of SuFEx in Polymer Chemistry with Alkanesulfonyl Fluorides

| Application | Description |

| Polysulfonate Synthesis | Reaction of bis-phenols with bis-sulfonyl fluorides to create polymers with -O-SO₂-O- linkages. |

| Polysulfonamide Synthesis | Reaction of diamines with bis-sulfonyl fluorides to create polymers with -NH-SO₂-NH- linkages. |

| Polymer Functionalization | Grafting of long alkyl chains onto existing polymers to modify their surface properties and solubility. |

Development of Functional Surfaces and Coatings

The information available from search results regarding the use of this compound for the development of functional surfaces and coatings is general to fluorinated compounds and does not provide specific examples for this particular compound. However, the general principles of using long-chain fluorinated molecules to create hydrophobic and oleophobic surfaces are well-established. nih.govmdpi.com

Long-chain alkanes, particularly those that are fluorinated, are known to self-assemble on surfaces to form well-ordered monolayers. The terminal sulfonyl fluoride group of this compound could potentially be used to anchor the molecule to a suitable substrate, while the long decyl chain would orient away from the surface, creating a low-energy, non-stick coating. Such coatings are of interest for a wide range of applications, including anti-fouling surfaces, water-repellent textiles, and low-friction coatings. The reactivity of the sulfonyl fluoride group could allow for covalent attachment to surfaces functionalized with appropriate nucleophiles, leading to robust and durable coatings. Further research is needed to explore the specific potential of this compound in this area.

Chemical Biology Probes and Covalent Modification Agents

Sulfonyl fluorides have emerged as a significant class of reactive probes in the field of chemical biology and molecular pharmacology. acs.orgrsc.org Their utility stems from a finely tuned balance of biocompatibility, including stability in aqueous environments, and reactivity towards various protein residues. acs.orgrsc.org This "privileged" reactivity allows them to act as warheads for covalently modifying proteins, not only targeting highly reactive serine residues but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues. acs.orgrsc.org While direct research on this compound is limited in publicly available literature, its properties and applications can be inferred from studies of analogous long-chain alkanesulfonyl fluorides. The long alkyl chain of this compound suggests it would be a valuable tool for probing hydrophobic binding pockets in proteins.

Application as Electrophilic Traps in Chemical Biology

The sulfonyl fluoride moiety serves as an effective electrophilic trap, capable of forming stable covalent bonds with nucleophilic amino acid side chains within protein binding sites. acs.orgrsc.org This irreversible binding makes sulfonyl fluoride-containing molecules powerful tools for enzyme inhibition and for mapping the active sites of enzymes and other protein-protein interactions. acs.orgrsc.org

The reactivity of the sulfonyl fluoride group is sensitive to the microenvironment of the protein binding site, allowing for context-dependent labeling. acs.org Studies on analogous long-chain alkanesulfonyl fluorides have demonstrated their efficacy as irreversible inhibitors. For instance, alkanesulfonyl fluorides with chain lengths of twelve carbons or more have been shown to be efficient irreversible inhibitors of lipoprotein lipase. nih.gov Another notable example is palmityl sulfonyl fluoride (a C16 analog), which has been developed as a potent, lipophilic inhibitor of fatty acid amide hydrolase (FAAH). nih.gov The hydrophobic tail of these molecules directs them to specific binding pockets, where the sulfonyl fluoride can then react with a nearby nucleophilic residue. Given its ten-carbon chain, this compound would be expected to exhibit similar behavior, targeting enzymes with hydrophobic channels or substrate-binding sites.

The table below summarizes the reactivity of sulfonyl fluorides with various amino acid residues, a reactivity profile that is expected to be shared by this compound.

| Nucleophilic Amino Acid Residue | Nature of Covalent Modification |

| Serine | Forms a stable sulfonyl-enzyme conjugate. |

| Threonine | Can be targeted in a context-specific manner. |

| Lysine | Reacts with the ε-amino group. |

| Tyrosine | Forms a stable sulfonyl-ether linkage. |

| Cysteine | Can be modified, though less commonly targeted than by other electrophiles. |

| Histidine | Reacts with the imidazole (B134444) side chain. |

Development of Chemical Tools for Biomolecular Research

The unique reactivity of the sulfonyl fluoride group has led to its incorporation into a variety of chemical tools for biomolecular research. researchgate.net These tools are instrumental in target identification and validation, covalent enzyme inhibition, and the mapping of enzyme binding sites and protein-protein interactions. acs.orgrsc.org

While specific tools based on this compound are not yet described in the literature, the development of probes using similar long-chain alkanesulfonyl fluorides provides a blueprint for its potential applications. For example, the potent inhibition of FAAH by palmityl sulfonyl fluoride has enabled further studies into the function and regulation of this enzyme. nih.gov Chemical probes incorporating long alkyl chains and a sulfonyl fluoride warhead can be synthesized to explore the ligandable proteome, identifying novel proteins that bind to these hydrophobic moieties. nih.gov

The development of such tools often involves synthetic strategies that allow for the facile introduction of the sulfonyl fluoride group onto a variety of molecular scaffolds. nih.gov A general approach for the synthesis of aliphatic sulfonyl fluorides from abundant carboxylic acid precursors has been developed, which could be applied to produce a diverse library of probes with varying chain lengths, including this compound. nih.gov

The following table outlines potential research applications for a chemical probe based on this compound, extrapolated from the known uses of its analogs.

| Research Application | Description of Use |

| Enzyme Inhibition | Irreversibly inhibit enzymes with hydrophobic active sites, such as lipases and hydrolases. |

| Target Identification | Used in activity-based protein profiling (ABPP) to identify the cellular targets of hydrophobic small molecules. |

| Mapping Binding Sites | Covalently label residues within hydrophobic binding pockets to elucidate ligand-protein interactions. |

| Protein-Protein Interaction | Stabilize or disrupt protein-protein interactions that are mediated by hydrophobic interfaces. |

Other Emerging Research Applications

The field of chemical biology is continually finding new applications for sulfonyl fluoride-based probes. nih.gov One emerging area is the development of "beyond cysteine" covalent inhibitors, which target less traditionally exploited nucleophilic residues like lysine, tyrosine, and histidine. acs.org This expands the range of proteins that can be targeted covalently. The development of novel synthetic methods is also broadening the diversity of sulfonyl fluoride probes available to researchers. rsc.org

Given the foundation laid by other long-chain alkanesulfonyl fluorides, this compound represents a promising, yet underexplored, tool for chemical biologists. Future research could focus on synthesizing and profiling this compound and its derivatives against various enzyme classes to discover new inhibitors and biological probes. Furthermore, its application in chemoproteomic platforms could lead to the discovery of novel lipid-binding proteins or enzymes with uncharacterized hydrophobic pockets, expanding our understanding of cellular signaling and metabolism.

Analytical and Spectroscopic Characterization of 1 Decanesulfonyl Fluoride

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 1-decanesulfonyl fluoride (B91410) is established through the combined use of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule and for directly observing the fluorine atom. For 1-decanesulfonyl fluoride, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are all informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the various methylene groups of the decyl chain and the terminal methyl group. The methylene group adjacent to the sulfonyl fluoride moiety (-CH₂SO₂F) is the most deshielded due to the strong electron-withdrawing effect of the SO₂F group, and its signal is expected to appear as a triplet at a downfield chemical shift. The other methylene groups will appear as a complex multiplet in the typical aliphatic region, while the terminal methyl group will be a triplet at the most upfield position.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the decyl chain. Similar to the ¹H NMR, the carbon atom directly bonded to the sulfonyl fluoride group (C1) will be significantly deshielded and appear at the lowest field. The chemical shifts of the other carbon atoms in the chain will be in the typical range for aliphatic carbons.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple and direct method for confirming the presence of the sulfonyl fluoride group. It is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons. The chemical shift of this signal is characteristic of aliphatic sulfonyl fluorides.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.6 - 3.8 | Triplet | -CH₂SO₂F |

| ¹H | ~1.8 - 2.0 | Multiplet | -CH₂CH₂SO₂F |

| ¹H | ~1.2 - 1.4 | Multiplet | -(CH₂)₇- |

| ¹H | ~0.8 - 0.9 | Triplet | -CH₃ |

| ¹³C | ~55 - 60 | Singlet | -CH₂SO₂F |

| ¹³C | ~22 - 32 | Singlet | Aliphatic Chain Carbons |

| ¹³C | ~14 | Singlet | -CH₃ |

| ¹⁹F | ~+50 to +65 | Triplet | -SO₂F |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will be dominated by the characteristic stretches of the sulfonyl fluoride group and the aliphatic chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~2925, ~2855 | C-H stretch (aliphatic) | Strong |

| ~1430 - 1470 | S=O asymmetric stretch | Strong |

| ~1210 - 1240 | S=O symmetric stretch | Strong |

| ~800 - 850 | S-F stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) or chemical ionization (CI) can be used. The molecular ion peak may be weak or absent in EI-MS due to the lability of the sulfonyl fluoride group. Common fragmentation pathways for long-chain alkanes include the loss of alkyl fragments.

| m/z | Possible Fragment |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 141 | [M - C₆H₁₃]⁺ |

| 83 | [SO₂F]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Derivatization Methods for Enhanced Analytical Detection and Quantification

To overcome the challenges associated with the detection of this compound, especially at low concentrations, derivatization methods can be employed. Derivatization involves chemically modifying the analyte to introduce a moiety that enhances its detectability by a particular analytical technique.

For GC Analysis

While this compound is amenable to direct GC analysis, derivatization is generally not required. However, if dealing with complex matrices, conversion to a more volatile or thermally stable derivative could be considered, although this is less common for alkanesulfonyl fluorides.

For LC-MS Analysis

For enhanced sensitivity and selectivity in liquid chromatography-mass spectrometry (LC-MS), this compound can be derivatized to introduce an easily ionizable group. A common strategy for sulfonyl fluorides is to convert them into sulfonamides by reaction with an amine. For instance, reaction with an amine containing a readily ionizable group, such as a tertiary amine or a pyridine moiety, can significantly improve ionization efficiency in electrospray ionization (ESI) mass spectrometry.

A well-documented derivatization reaction for perfluorooctanesulfonyl fluoride (PFOSF) that can be adapted for this compound involves reaction with a primary or secondary amine, such as benzylamine. This reaction converts the sulfonyl fluoride to a sulfonamide, which can be more readily detected by LC-MS.

Computational and Theoretical Investigations of Aliphatic Sulfonyl Fluoride Reactivity and Structure

Quantum Chemical Calculations on S-F Bond Properties

Quantum chemical calculations are instrumental in understanding the nature of the sulfur-fluorine (S-F) bond, which is central to the reactivity of sulfonyl fluorides. High-level ab initio and density functional theory (DFT) methods are employed to determine various properties of this bond.

Detailed research findings from computational studies on analogous sulfur-fluoride compounds reveal key characteristics of the S-F bond. For instance, studies on various sulfenyl-type fluorides (RSF) using the W1w thermochemical protocol have calculated S-F bond dissociation energies (BDEs) to be in the range of 316.2 to 368.1 kJ mol⁻¹ at 298 K. researchgate.net While these values are for a different class of sulfur-fluoride compounds, they highlight the significant strength of the S-F bond. For the calculation of these S-F BDEs, the M06-2X density functional has been shown to offer excellent performance. researchgate.net

Furthermore, quantum chemical studies on sulfur fluoromonochlorides (SFn-1Cl) have demonstrated that the nature of substituents on the sulfur atom can influence the properties of the S-F bond. figshare.comnih.gov For example, replacing a fluorine atom with a less electronegative chlorine atom can weaken the adjacent S-F bonds. figshare.comnih.gov This suggests that the long alkyl chain in 1-decanesulfonyl fluoride (B91410) will have a specific electronic influence on its S-F bond properties, likely differing from aryl or smaller alkyl sulfonyl fluorides.

Table 1: Representative Computational Methods for S-F Bond Property Analysis

| Computational Method | Property Investigated | Typical Application |

| Density Functional Theory (DFT) | Bond Dissociation Energy, Geometric Parameters | Routine calculations of electronic structure and energetics. |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy Energetics, Bond Strengths | Gold-standard calculations for benchmarking and high-precision results. figshare.comnih.gov |

| Møller-Plesset Perturbation Theory | Electron Correlation Effects | Post-Hartree-Fock method for including electron correlation. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing a detailed picture of intermolecular interactions. nih.govnih.gov For a molecule like 1-decanesulfonyl fluoride in a condensed phase, MD simulations can elucidate how individual molecules interact with their neighbors.

The primary intermolecular interactions expected for this compound include:

Van der Waals forces: The long decyl chain will lead to significant London dispersion forces, influencing the packing and bulk properties of the compound.

Dipole-dipole interactions: The highly polar sulfonyl fluoride group (-SO₂F) will result in strong dipole-dipole interactions, with the electronegative oxygen and fluorine atoms acting as centers of negative partial charge.

Theoretical Mechanistic Elucidation of Sulfonyl Fluoride Transformations

Theoretical calculations are crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For sulfonyl fluorides, a key area of investigation is the activation of the S-F bond for subsequent chemical transformations.

One studied mechanism for the transformation of sulfonyl fluorides involves their reaction with transition metal complexes. For example, DFT calculations have been used to investigate the reaction of p-toluenesulfonyl fluoride with a Ni(0) complex. chemrxiv.org These calculations support a mechanism involving an initial oxidative addition at either the S-F or the S-C bond, with both pathways having similar energetic profiles. chemrxiv.org This type of mechanistic insight is invaluable for the development of new catalytic transformations of sulfonyl fluorides. While this study was on an arylsulfonyl fluoride, the fundamental reactivity of the sulfonyl fluoride group suggests that similar pathways could be accessible for aliphatic derivatives like this compound.

In Silico Prediction of Reactivity and Selectivity

In silico methods, which encompass a range of computational techniques, can be used to predict the reactivity and selectivity of molecules like this compound in various chemical contexts. These predictions are often based on the electronic and steric properties of the molecule.

The reactivity of sulfonyl fluorides is dominated by the electrophilicity of the sulfur atom. Computational models can quantify this electrophilicity and predict how this compound will react with different nucleophiles. Studies on arylsulfonyl fluorides have highlighted their utility as highly efficient and selective protein-reactive groups in affinity labeling. nih.govresearchgate.net These compounds can target multiple amino acid residues around the binding site of a target protein. nih.govresearchgate.net

For this compound, in silico predictions could be used to:

Calculate electrostatic potential maps: To visualize the electron-rich and electron-poor regions of the molecule and identify likely sites for nucleophilic attack.

Determine frontier molecular orbital energies (HOMO/LUMO): To predict the reactivity of the molecule in pericyclic reactions and with other reagents.

Model transition states for reactions with various nucleophiles: To predict the activation energies and, therefore, the relative rates of reaction, providing insight into selectivity.

These computational approaches allow for the rapid screening of potential applications and reaction conditions for this compound, guiding experimental work and accelerating the discovery of new chemistries.

Q & A

Q. What analytical techniques are critical for distinguishing 1-decanesulfonyl fluoride from structurally similar sulfonyl halides?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (C₁₀H₂₁FO₂S, theoretical m/z 234.12). X-ray crystallography or Raman spectroscopy can resolve structural differences in the sulfonyl-fluoride moiety versus sulfonyl chlorides . For quantitative differentiation, employ ion chromatography with fluoride-specific electrodes to detect free fluoride ions in hydrolyzed samples .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in nucleophilic substitution versus electrophilic fluorination?

- Methodological Answer: Investigate via kinetic isotope effects (KIE) and DFT calculations. For nucleophilic pathways (e.g., with amines), track fluoride release using ¹⁹F NMR. For electrophilic fluorination (e.g., C–F bond formation), monitor intermediates via stopped-flow spectroscopy. Compare activation energies and transition states to identify rate-limiting steps . Validate with isotopic labeling (¹⁸O/²H) to trace oxygen or hydrogen transfer .

Q. What strategies resolve contradictions in reported reactivity data for this compound in aqueous vs. nonpolar media?

- Methodological Answer: Replicate conflicting studies under strictly controlled solvent conditions (e.g., water activity in DMSO/water mixtures). Use multivariate analysis to isolate variables like pH, ionic strength, and solvent polarity. Cross-reference with fluorimetric assays to quantify reactive intermediates (e.g., sulfonate esters) . Publish raw datasets and statistical confidence intervals to clarify reproducibility .

Q. How can computational modeling predict the interactions of this compound with biological targets (e.g., enzymes or membranes)?

- Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of sulfonyl fluoride-binding proteins (e.g., serine hydrolases). Parameterize force fields for fluorine’s van der Waals radius and partial charges. Validate predictions with SPR (surface plasmon resonance) to measure binding affinities . Cross-correlate with in vitro inhibition assays to refine computational models .

Methodological Best Practices

- Data Reporting : Adhere to Beilstein Journal guidelines: publish critical synthetic protocols in the main text (≤5 compounds) and relegate auxiliary data (e.g., NMR spectra, chromatograms) to supplementary materials .

- Conflict Resolution : Use systematic reviews (e.g., Cochrane methods) to assess evidence quality when reconciling contradictory studies .

- Ethical Compliance : Document fluoride waste disposal protocols per EPA guidelines, especially for studies involving environmental fate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.